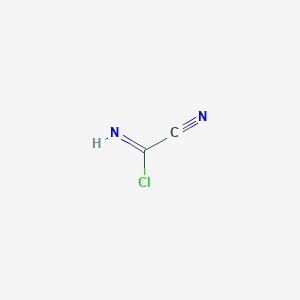![molecular formula C15H19AsN2O3 B14646526 4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid CAS No. 54011-00-6](/img/structure/B14646526.png)
4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid is a complex organic compound with a unique structure that includes an arsenic atom bonded to an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of 4-ethylaniline with 2-methylphenylarsine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its original state or to other arsenic-containing compounds.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Reduced arsenic compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[Ethyl-(2-methylphenyl)arsanyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its arsenic-based therapeutic properties.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with biological molecules. The arsenic atom can form bonds with sulfur-containing amino acids in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes, which is the basis for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[Ethylphenyl]aniline: Lacks the arsenic atom, making it less reactive in certain chemical reactions.
4-[Methylphenyl]arsanyl]aniline: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
4-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to the presence of both an ethyl group and an arsenic atom, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
54011-00-6 |
|---|---|
Molekularformel |
C15H19AsN2O3 |
Molekulargewicht |
350.24 g/mol |
IUPAC-Name |
4-[ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid |
InChI |
InChI=1S/C15H18AsN.HNO3/c1-3-16(13-8-10-14(17)11-9-13)15-7-5-4-6-12(15)2;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4) |
InChI-Schlüssel |
ITFYRXPGPNPPEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](C1=CC=C(C=C1)N)C2=CC=CC=C2C.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


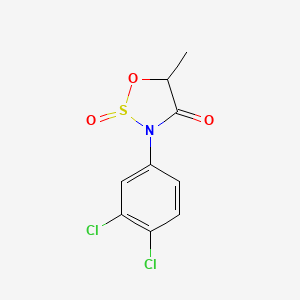
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)
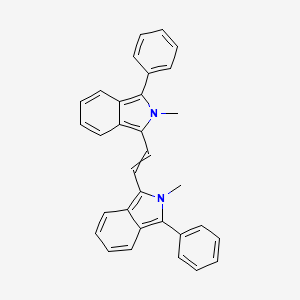
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
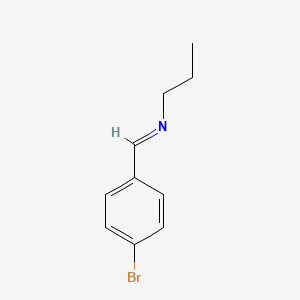
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)

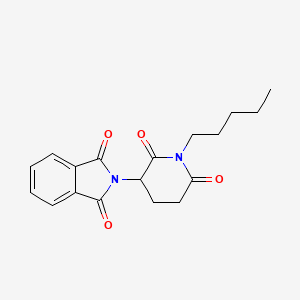
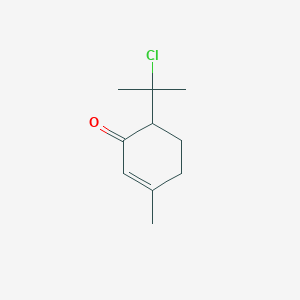
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)

![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
